

Solubility and stability of 5-Chloro-1-pentene

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Compound of Interest

Compound Name: 5-Chloro-1-pentene

Cat. No.: B1630857

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An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-1-pentene

Introduction

5-Chloro-1-pentene (CAS No: 928-50-7) is a versatile bifunctional organic compound featuring both an alkene and an alkyl chloride group.^[1] This colorless to slightly yellow liquid serves as a critical intermediate in the synthesis of specialty chemicals and pharmaceuticals.^{[2][3]} Its distinct reactive sites—the carbon-carbon double bond and the carbon-chlorine bond—allow for a wide range of chemical transformations, including nucleophilic substitutions and electrophilic additions, making it a valuable building block in complex molecular architectures.^{[1][2]} This guide provides a comprehensive overview of the physicochemical properties, solubility profile, and stability of **5-chloro-1-pentene**, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of **5-chloro-1-pentene** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	928-50-7	[1][4][5]
Molecular Formula	C ₅ H ₉ Cl	[1][2][4]
Molecular Weight	104.58 g/mol	[1][4][5]
IUPAC Name	5-chloropent-1-ene	[1][4][6]
Appearance	Colorless to slightly yellow clear liquid	[2]
Density	0.889 - 0.913 g/cm ³ at 20 °C	[2][5]
Boiling Point	101.8 - 105 °C at 760 mmHg	[2][5]
Flash Point	7.3 °C	[2]
Refractive Index	1.42	[2]
Predicted Lipophilicity (XLogP3)	2.3	[1][5]

Solubility Profile

Quantitative solubility data for **5-chloro-1-pentene** in various solvents is not extensively reported in the available literature. However, its chemical structure and predicted lipophilicity (XLogP3 of 2.3) indicate a hydrophobic, nonpolar character.[1][5] Based on the principle of "like dissolves like," a qualitative solubility profile can be inferred. A related compound, 5-chloro-1-pentyne, is noted to be immiscible in water.[7]

Solvent Class	Example Solvents	Expected Solubility	Rationale
Nonpolar Aprotic	Hexane, Toluene	Soluble	Similar nonpolar nature and reliance on van der Waals forces.
Polar Aprotic	Acetone, THF, DCM	Soluble	Capable of dissolving nonpolar to moderately polar organic compounds.
Polar Protic	Water, Methanol, Ethanol	Sparingly Soluble to Insoluble	The hydrophobic alkyl chain dominates over the weak polarity of the C-Cl bond, leading to poor miscibility with solvents that have strong hydrogen-bonding networks.

Experimental Protocol: Solubility Determination

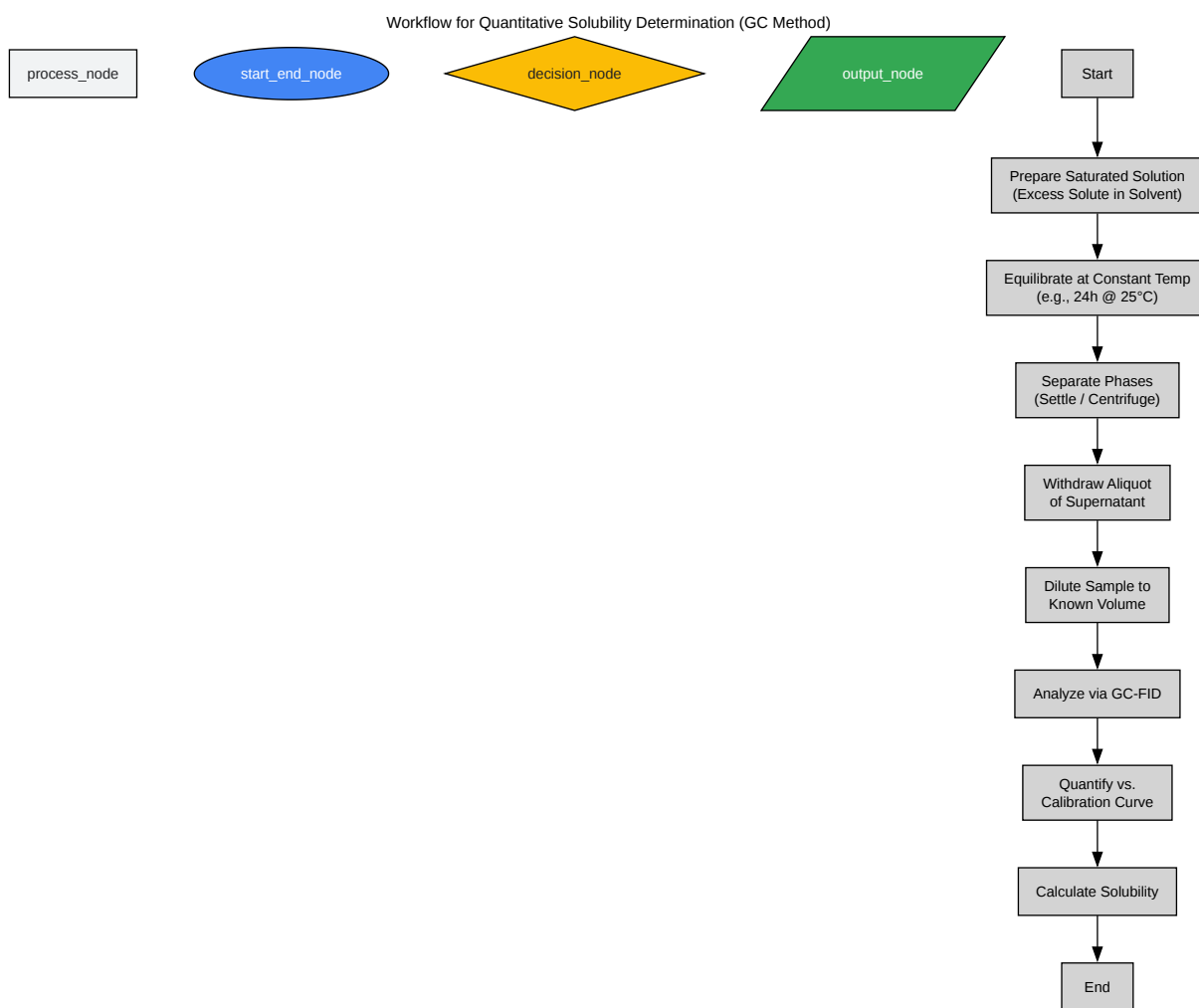
To address the lack of quantitative data, researchers can employ standardized methods to determine solubility.

Protocol 1: Qualitative Visual Miscibility Test This method provides a rapid assessment of miscibility.

- Preparation: Add 2 mL of the chosen solvent to a clean, dry test tube.
- Addition: Add 2 mL of **5-chloro-1-pentene** to the same test tube.
- Mixing: Stopper the test tube and invert it gently 5-10 times.
- Observation: Allow the mixture to stand for 5 minutes. Observe for the presence of a single homogeneous phase (miscible), two distinct layers (immiscible), or a cloudy emulsion (partially miscible).

Protocol 2: Quantitative Determination by Gas Chromatography (GC) This method provides precise solubility measurement.

- Saturated Solution Preparation: Add an excess of **5-chloro-1-pentene** to a known volume of the solvent in a sealed vial.
- Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
- Phase Separation: Allow the vial to stand until the undissolved **5-chloro-1-pentene** settles. If necessary, centrifuge the sample to aid separation.
- Sampling: Carefully withdraw a known volume of the supernatant (the saturated solvent layer), ensuring no undissolved material is collected.
- Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the GC calibration curve.
- Analysis: Inject the diluted sample into a GC equipped with a suitable column (e.g., nonpolar) and a Flame Ionization Detector (FID).
- Quantification: Determine the concentration by comparing the peak area to a pre-established calibration curve of known **5-chloro-1-pentene** concentrations. The solubility is calculated by accounting for the dilution factor.



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Caption: Workflow for Quantitative Solubility Determination.

Stability and Degradation

The stability of **5-chloro-1-pentene** is influenced by environmental factors such as temperature, light, and the presence of moisture or other reactive chemicals. Proper storage is crucial to maintain its purity and prevent degradation.

Factor	Influence on Stability	Recommended Handling and Storage	Reference(s)
Temperature	Elevated temperatures can accelerate degradation reactions, such as elimination or polymerization. The compound is highly flammable with a low flash point of 7.3 °C.	Store in a freezer.[2] Keep away from heat, sparks, and open flames.	[2][4]
Light (UV)	Similar to other alkyl halides, the C-Cl bond may be susceptible to homolytic cleavage upon exposure to UV light, initiating free-radical chain reactions.	Store in amber or opaque containers to protect from light.[8]	[8]
Moisture/Water	As an alkyl halide, it is susceptible to slow hydrolysis (a nucleophilic substitution reaction) to form 4-penten-1-ol.	Store in a tightly sealed container to prevent moisture ingress.[2]	[2]
Incompatible Materials	Strong oxidizing agents, strong bases, and certain metals can promote vigorous or hazardous reactions. Bases can induce elimination reactions to form a diene.	Store away from incompatible materials, particularly strong oxidizers.[2] An inert atmosphere (e.g., nitrogen, argon) is recommended for long-term storage.	[2]

Potential Degradation Pathways

- Nucleophilic Substitution (Hydrolysis): Reaction with water or other nucleophiles can replace the chlorine atom, yielding 4-penten-1-ol.
- Elimination: In the presence of a base, hydrogen chloride (HCl) can be eliminated to form 1,4-pentadiene.
- Oxidation/Polymerization: The alkene functionality can be susceptible to oxidation or radical-initiated polymerization, especially with prolonged exposure to air (oxygen) and light.

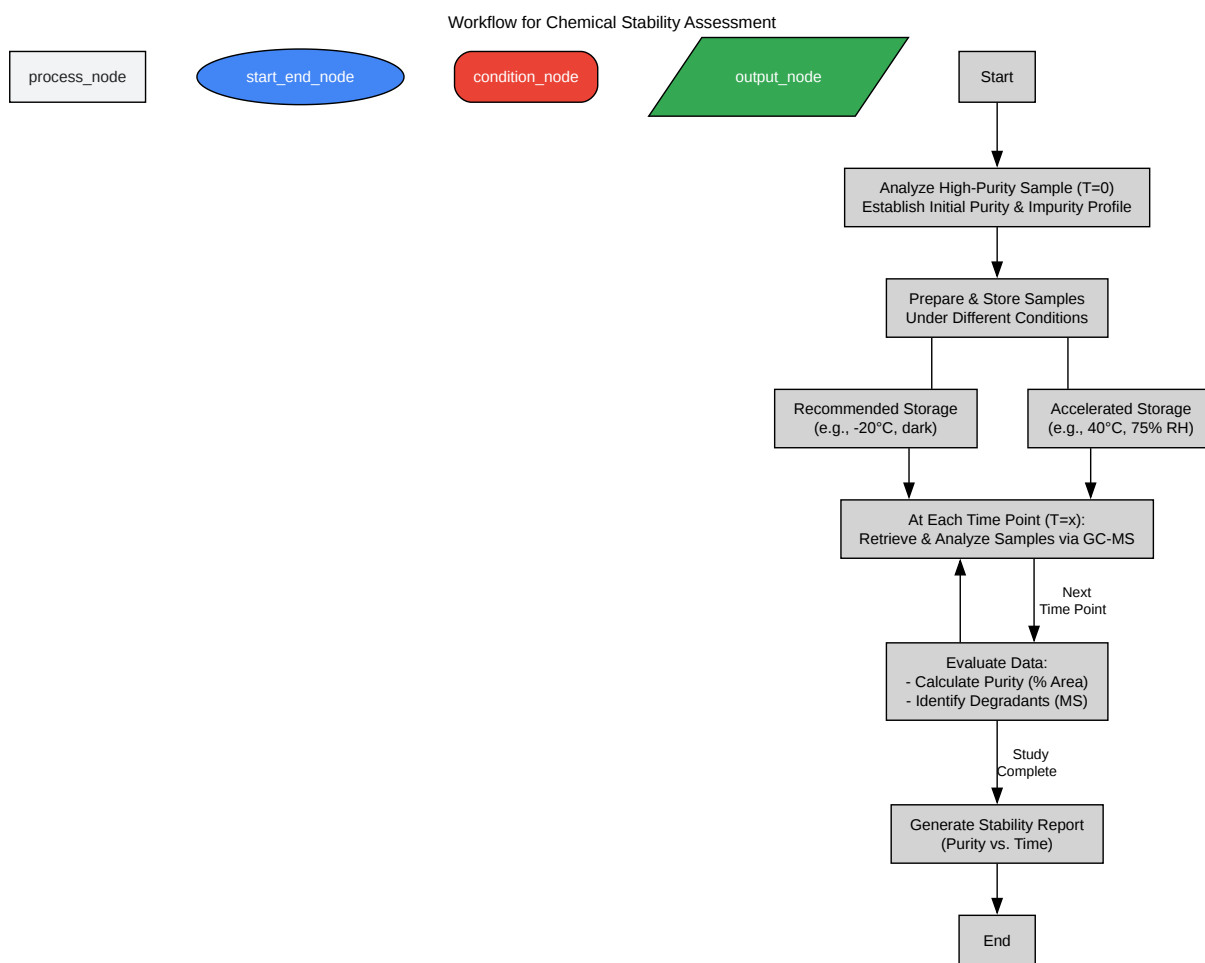
Experimental Protocol: Stability Assessment by GC-MS

This protocol allows for the monitoring of the purity of **5-chloro-1-pentene** over time and the identification of degradation products.[\[8\]](#)

- Reference Standard: Obtain a high-purity (>99%) sample of **5-chloro-1-pentene** to serve as the time-zero (T_0) reference.
- Sample Preparation: Dispense the compound into several small, sealed amber glass vials under an inert atmosphere to create multiple identical samples for testing at various time points.
- Storage Conditions: Store the vials under controlled conditions that mimic the intended long-term storage (e.g., -20 °C, protected from light) and accelerated conditions (e.g., 40 °C / 75% RH).
- Time Points: Designate specific time points for analysis (e.g., T_0 , 1 month, 3 months, 6 months, 1 year).
- Analysis: At each time point, retrieve a vial from both storage conditions.
 - Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., hexane).
 - Inject the solution into a GC-MS system.
 - Use a temperature program that effectively separates the parent compound from potential lower-boiling (e.g., elimination products) and higher-boiling (e.g., oxidation/dimerization

products) impurities.

- Data Evaluation:
 - Purity: Calculate the purity of **5-chloro-1-pentene** at each time point by peak area percentage.
 - Degradant Identification: Use the mass spectrometer to identify the chemical structures of any new peaks that appear, corresponding to degradation products.
 - Stability Profile: Plot the purity over time to establish a stability profile and determine the recommended shelf-life under the tested conditions.

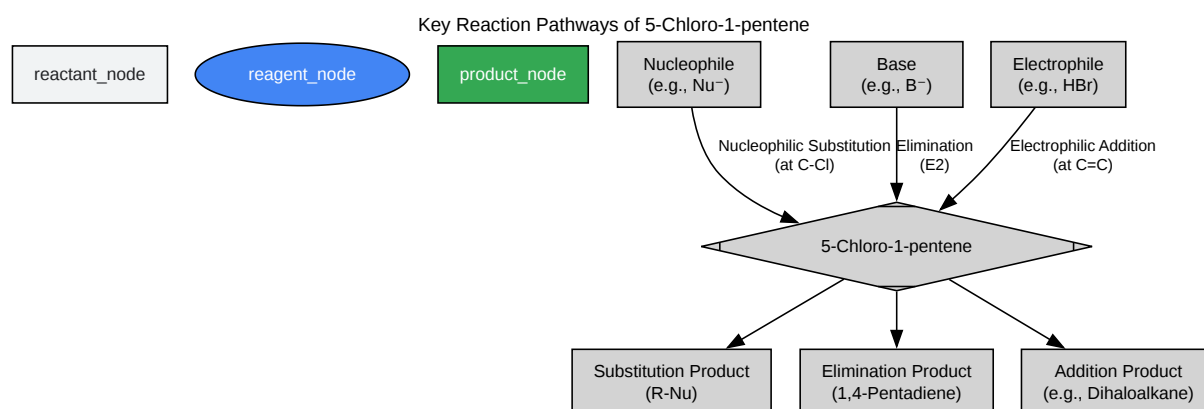


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Caption: General experimental workflow for a stability study.

Reactivity and Synthetic Pathways

The dual functionality of **5-chloro-1-pentene** makes it a versatile reagent. The primary modes of reactivity involve the alkyl chloride and the terminal alkene.



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Caption: Primary reactivity modes of **5-chloro-1-pentene**.

Conclusion

5-Chloro-1-pentene is a valuable chemical intermediate with well-defined physicochemical properties but limited publicly available data on its specific solubility and stability. Its hydrophobic nature dictates its solubility in organic solvents and immiscibility in water. The compound's stability is sensitive to temperature, light, and moisture, necessitating careful storage in a cool, dark, and dry environment, preferably under an inert atmosphere, to prevent degradation via hydrolysis, elimination, or polymerization. The provided experimental protocols offer a framework for researchers to quantitatively determine its solubility and assess its long-term stability, ensuring its effective and reliable use in research and development.

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